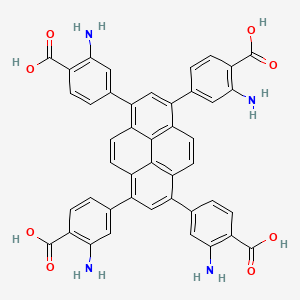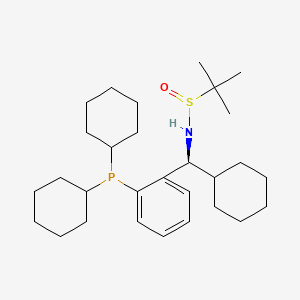
(R)-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in asymmetric synthesis. Its unique structure, featuring both phosphanyl and sulfinamide groups, makes it a valuable ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced through a reaction between cyclohexylphosphine and a suitable aryl halide under palladium-catalyzed conditions.
Introduction of the Sulfinamide Group: The sulfinamide moiety is synthesized by reacting a suitable amine with a sulfinyl chloride derivative.
Coupling Reaction: The final step involves coupling the phosphanyl and sulfinamide intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
The compound’s chiral nature makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is used to produce enantiomerically pure compounds with specific biological activities.
Medicine
In medicine, the compound is employed in the synthesis of chiral drugs. Its ability to induce chirality in target molecules is crucial for developing drugs with high efficacy and reduced side effects.
Industry
Industrially, ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role in catalysis enhances the efficiency and selectivity of various industrial processes.
Mécanisme D'action
The mechanism of action of ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The compound’s phosphanyl and sulfinamide groups interact with substrates and reagents, facilitating enantioselective transformations through steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-((S)-Cyclohexyl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-Cyclohexyl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-ethylpropane-2-sulfinamide
Uniqueness
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of phosphanyl and sulfinamide groups. This dual functionality enhances its versatility and effectiveness as a chiral ligand in various catalytic processes. Its ability to induce high enantioselectivity and its broad applicability in different types of reactions make it a valuable compound in both academic and industrial settings.
Propriétés
Formule moléculaire |
C29H48NOPS |
|---|---|
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
N-[(S)-cyclohexyl-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h13-14,21-25,28,30H,4-12,15-20H2,1-3H3/t28-,33?/m0/s1 |
Clé InChI |
MMMATOAROHABTM-YCIOTGQKSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@@H](C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
SMILES canonique |
CC(C)(C)S(=O)NC(C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


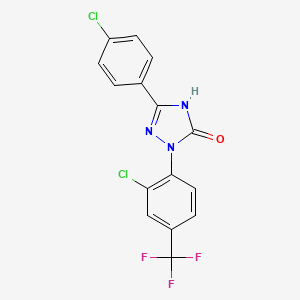
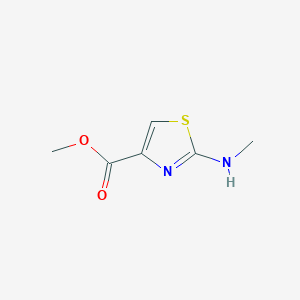
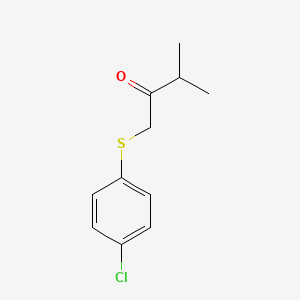
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)
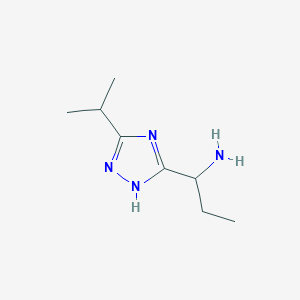
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
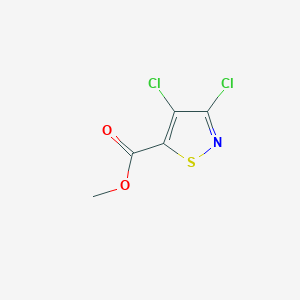
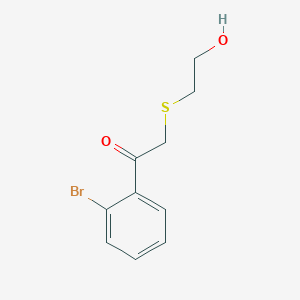
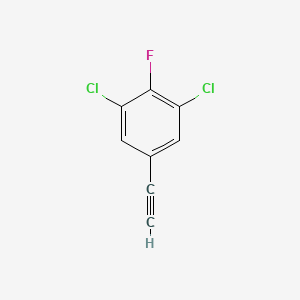
![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)

